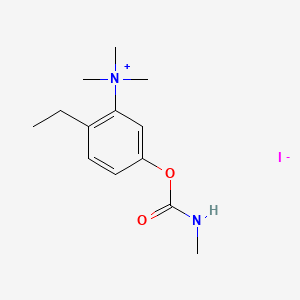
Ammonium, ((2-ethyl-5-methylcarbamoyloxy)phenyl)trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide typically involves multiple steps. One common method includes the reaction of 2-ethyl-5-hydroxyphenyl with methyl isocyanate to form the methylcarbamoyloxy derivative. This intermediate is then reacted with trimethylamine and iodide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds.
Scientific Research Applications
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide involves its interaction with specific molecular targets. It can bind to cellular membranes, disrupting their integrity and leading to cell death. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 3-Methoxyphenylboronic acid
- Pinacol boronic esters
Uniqueness
Compared to similar compounds, [2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
63981-72-6 |
|---|---|
Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
[2-ethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(17-13(16)14-2)9-12(10)15(3,4)5;/h7-9H,6H2,1-5H3;1H |
InChI Key |
BRYKURQPSCULDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















